molecular formula C11H9NOS B1315649 2-(m-Tolyl)thiazole-4-carbaldehyde CAS No. 92422-79-2

2-(m-Tolyl)thiazole-4-carbaldehyde

Cat. No. B1315649
CAS RN: 92422-79-2
M. Wt: 203.26 g/mol
InChI Key: FRSDKJVLVWGYEI-UHFFFAOYSA-N
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Description

2-(m-Tolyl)thiazole-4-carbaldehyde is a chemical compound with the CAS Number: 92422-79-2 and a molecular weight of 203.26 . It has a linear formula of C11H9NOS .


Synthesis Analysis

The synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde involves several steps. The compound can be synthesized in diethyl ether and ethanol . It can also react with hexamethylenetetramine in acetic acid . Other synthesis methods involve reactions with potassium cyanide in ethanol, and with potassium hydroxide .


Molecular Structure Analysis

The molecular structure of 2-(m-Tolyl)thiazole-4-carbaldehyde is represented by the linear formula C11H9NOS . The InChI key for this compound is FRSDKJVLVWGYEI-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-(m-Tolyl)thiazole-4-carbaldehyde undergoes various chemical reactions. For instance, it can undergo a Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .


Physical And Chemical Properties Analysis

2-(m-Tolyl)thiazole-4-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • 2-(m-Tolyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9NOS .
  • In medical research, thiazole derivatives like 2-(m-Tolyl)thiazole-4-carbaldehyde have been studied for their potential therapeutic applications . For instance, Voreloxin, a drug candidate that contains a thiazole moiety, has been investigated for its ability to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, a G2 stop, and ultimately, cell death .
  • This drug candidate is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy . The clinical trial results (NCT01154101 and NCT01031108) and a good number of high-quality research indicated the potential of SIRT1 in the treatment of many diseases .
  • Thiazole Derivatives in Medicinal Chemistry : Thiazole derivatives, including 2-(m-Tolyl)thiazole-4-carbaldehyde, have been studied for their potential therapeutic applications . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . For instance, thiazole derivatives have been used in the development of drugs like sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

  • Potential Antitumor Activity : A specific thiazole derivative, 2-(3-Amino-3-deoxy-b-d-xylofuranosyl) thiazole-4-carboxamide, has been identified as a new tiazofurin analogue with potent antitumor activity . This suggests that 2-(m-Tolyl)thiazole-4-carbaldehyde could potentially be modified and studied for similar applications.

  • Antihypertensive Activity : Thiazole derivatives have been studied for their potential antihypertensive activity .
  • Anti-Inflammatory Activity : These compounds have also been investigated for their anti-inflammatory properties .
  • Antischizophrenia Activity : Some thiazole derivatives have shown potential in the treatment of schizophrenia .
  • Antibacterial Activity : Thiazole derivatives have demonstrated antibacterial properties in some studies .
  • Anti-HIV Activity : Certain thiazole derivatives have been studied for their potential use in the treatment of HIV .
  • Hypnotics Activity : Thiazole derivatives have been explored for their potential use as hypnotics .

Safety And Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSDKJVLVWGYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554456
Record name 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(m-Tolyl)thiazole-4-carbaldehyde

CAS RN

92422-79-2
Record name 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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